2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Description
The compound 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid features a 1,3,4-thiadiazole core substituted at position 5 with a 4-ethylphenylamino group and at position 2 with a sulfanylacetic acid moiety. This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-8-3-5-9(6-4-8)13-11-14-15-12(19-11)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCTSXHIQEGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves the reaction of 4-ethylphenylamine with thiocarbohydrazide to form the intermediate 5-[(4-ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions. Key reactions include:
Condensation Reactions Involving the Acetic Acid Group
The acetic acid moiety undergoes esterification and amidation:
Oxidation of the Sulfanyl Bridge
The sulfanyl (-S-) group is susceptible to oxidation:
Interaction with Biological Targets
The compound interacts with enzymes and receptors via hydrogen bonding and π-π stacking:
pH-Dependent Solubility and Reactivity
The acetic acid group confers pH-sensitive properties:
| pH Range | Solubility | Dominant Form | Reactivity | Citation |
|---|---|---|---|---|
| < 2.5 | Low | Protonated (-COOH) | Esterification favored | |
| 4.5–6.5 | Moderate | Zwitterionic | Salt formation with amines | |
| > 8.0 | High | Deprotonated (-COO<sup>−</sup>) | Nucleophilic acyl substitutions |
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to analogs:
Synthetic Pathways and Byproducts
Common synthesis routes and side reactions:
Scientific Research Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of derivatives containing the 1,3,4-thiadiazole moiety. Compounds similar to 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid have demonstrated significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds with thiadiazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
- Antifungal Activity : The same compounds have been investigated for their antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with some derivatives showing promising results comparable to fluconazole .
Potential as Drug Candidates
The unique structural features of this compound make it a candidate for further drug development. Studies suggest that modifications to the thiadiazole ring can enhance its pharmacological profile, making it suitable for treating infections caused by resistant strains of bacteria and fungi .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 2-amino-1,3,4-thiadiazole and evaluated their antimicrobial activities. The study found that certain modifications led to enhanced activity against both bacterial and fungal strains. For instance, a derivative with a chlorine substituent showed superior antibacterial activity compared to its non-substituted counterpart .
Case Study 2: Drug Development Potential
Another research effort focused on the pharmacokinetics of thiadiazole derivatives in animal models. The findings suggested that compounds similar to this compound exhibited favorable absorption and distribution characteristics, indicating their potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of microbes or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the inhibition of their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their modifications include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in ): Enhance antimicrobial activity but may reduce solubility.
- Ester Derivatives (e.g., ethyl ester in ): Improve lipophilicity, acting as prodrugs for better bioavailability.
- Bulkier Substituents (e.g., tetrahydrobenzothiophene in ): May target specific enzymes like kinases but complicate synthesis.
Pharmacological Activity
- Anticancer Potential: Derivatives with sulfanylacetic acid (e.g., target compound) show promise in vitro, likely due to thiol-mediated redox interference .
- Anticonvulsant Activity : The 1,3,4-thiadiazole core interacts with voltage-gated ion channels, with 4-ethylphenyl enhancing blood-brain barrier penetration .
- Antimicrobial Activity : Chlorobenzyl derivatives (e.g., ) exhibit broad-spectrum activity, attributed to membrane disruption.
Physicochemical Properties
Biological Activity
2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, a compound featuring a thiadiazole core, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 295.38 g/mol. The structure consists of a thiadiazole ring substituted with an ethylphenyl amino group and a sulfanyl acetic acid moiety.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that compounds with the 1,3,4-thiadiazole moiety exhibited activity against various bacterial strains, including Escherichia coli and Salmonella typhi. Notably, certain derivatives showed zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- Antifungal Activity : Compounds similar to the target structure have shown antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported between 32–42 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Cell Lines Tested : Compounds derived from the thiadiazole scaffold were tested on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). Results showed significant reductions in cell viability after 48 hours of treatment .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation, such as CDK9 and STAT3. The presence of the sulfone or sulfhydryl groups appears crucial for enhancing their anticancer efficacy .
Case Studies
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Dogan et al. (2023) | Various thiadiazole derivatives | E. coli, S. aureus | MIC values: 62.5 μg/mL for S. aureus |
| MDPI Study (2023) | 2-{5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl acetic acid | MCF-7, LoVo | Significant reduction in viability; effective inhibition of CDK9 |
| PMC Study (2018) | 2-amino-1,3,4-thiadiazole derivatives | A. niger, C. albicans | Antifungal activity with MIC values of 32–42 μg/mL |
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory properties:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : Treat the intermediate with alkylating reagents (e.g., chloroacetic acid derivatives) under basic conditions (e.g., Et3N) in anhydrous solvents like benzene .
- Key Variables : Reaction temperature (e.g., 0°C for alkylation), solvent purity, and stoichiometric ratios influence yield and purity.
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Verify empirical formula.
- Spectroscopy :
- <sup>1</sup>H NMR : Identify characteristic peaks (e.g., sulfanyl group at δ ~3.5 ppm, aromatic protons from 4-ethylphenyl substituents).
- IR : Detect N–H stretches (~3300 cm<sup>-1</sup>) and C=S vibrations (~1250 cm<sup>-1</sup>) .
- Chromatography : TLC (Rf values) or HPLC to assess purity (>95% is typical for research-grade material) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis of the sulfanyl and thiadiazole groups. Stability studies under stress conditions (e.g., heat, light, humidity) can identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects)?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Compare activity across cell lines (e.g., cancer vs. neuronal models) and animal models.
- Dose-Response Studies : Test a wide concentration range (nM to mM) to identify therapeutic windows.
- Mechanistic Profiling : Use kinase assays or transcriptomics to elucidate target specificity .
Q. What strategies optimize the reaction yield during alkylation of 1,3,4-thiadiazole intermediates?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions .
Q. How can structural analogs be designed to improve solubility without compromising bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce polar groups (e.g., –OH, –COOH) on the 4-ethylphenyl moiety or acetic acid side chain.
- Prodrug Approach : Convert the acetic acid group to esters (e.g., ethyl ester) for enhanced membrane permeability .
Q. What analytical techniques are critical for detecting degradation products under forced conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
